molecular formula C18H15N5O3S B2608453 2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide CAS No. 877634-78-1

2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide

Cat. No. B2608453
CAS RN: 877634-78-1
M. Wt: 381.41
InChI Key: HLJBNRNFTOVSCY-UHFFFAOYSA-N
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Description

The compound “2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a furyl ring, a triazolo[4,3-b]pyridazine ring, a thio group, and a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step reactions involving the formation of the triazole ring, followed by the introduction of the furyl and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The furyl ring is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

Research has shown that modifications to the core structure of triazolo[4,3-b]pyridazine derivatives can yield compounds with potent anticancer activities. For example, the introduction of alkylurea or 2-(dialkylamino)ethylurea moieties in place of the acetamide group has been found to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. Such compounds have also shown efficacy in inhibiting tumor growth in animal models, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Insecticidal Properties

The synthesis of novel heterocycles incorporating a thiadiazole moiety, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential application of such compounds in agricultural pest control, showcasing the versatility of triazolo[4,3-b]pyridazine derivatives in developing new insecticides (A. Fadda et al., 2017).

Antibacterial and Antifungal Applications

A series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. The presence of specific substituents on the triazole moiety has been linked to significant inhibitory activity, comparable to that of standard drugs like streptomycin. These findings highlight the potential of such compounds in the development of new antimicrobial agents (C. S. Reddy et al., 2013).

Structural and Computational Chemistry

The synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives have provided insights into their pharmaceutical significance. Detailed structural characterizations, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, have been conducted to understand the molecular interactions and stability of these compounds. Such studies are crucial for rational drug design and optimization (Hamdi Hamid Sallam et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the presence of the 1,2,4-triazole ring, it could have potential antimicrobial, anticancer, or anti-inflammatory activities .

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-25-13-5-2-4-12(10-13)19-17(24)11-27-18-21-20-16-8-7-14(22-23(16)18)15-6-3-9-26-15/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBNRNFTOVSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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